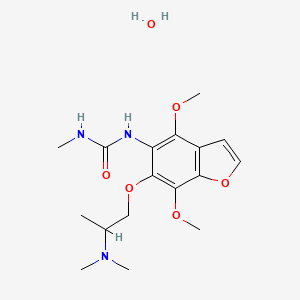

N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N'-methylurea hydrate

Description

The compound N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N'-methylurea hydrate is a benzofuran-derived urea hydrate featuring a dimethylaminopropyloxy substituent at the 6-position of the benzofuran core. This structure combines a methoxy-decorated benzofuran scaffold with a urea linkage and a tertiary amine-containing alkoxy chain.

Properties

CAS No. |

102433-24-9 |

|---|---|

Molecular Formula |

C17H27N3O6 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

1-[6-[2-(dimethylamino)propoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea;hydrate |

InChI |

InChI=1S/C17H25N3O5.H2O/c1-10(20(3)4)9-25-15-12(19-17(21)18-2)13(22-5)11-7-8-24-14(11)16(15)23-6;/h7-8,10H,9H2,1-6H3,(H2,18,19,21);1H2 |

InChI Key |

MLRRKVRGOSJVAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N(C)C.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of dimethoxy and dimethylamino groups through specific reactions. The final step involves the formation of the urea derivative and its hydration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: The dimethoxy and dimethylamino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

Key Compounds :

N-(4,7-Dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)acetamide hydrochloride hydrate Substituent: Dimethylaminoethoxy group. Molecular Formula: C₁₆H₂₂N₂O₅. Spectroscopic data (HR-MS, NMR) confirm structural integrity .

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)benzamide hydrochloride hydrate Substituent: Piperidinoethoxy group. Molecular Formula: C₂₄H₃₄N₂O₅. Properties: The piperidine ring introduces rigidity and basicity, which may influence binding affinity in biological systems. The benzamide moiety adds hydrophobic character .

Dronedarone Hydrochloride Structure: Dibutylaminopropoxy and methanesulfonamide groups on benzofuran. Molecular Weight: 593.20.

Structural Insights :

- Alkoxy Chain Length: Propoxy chains (target compound) vs. ethoxy () or piperidinoethoxy () alter pharmacokinetics. Longer chains may enhance membrane permeability but reduce aqueous solubility.

- Amino Group Modifications: Dimethylamino (target) vs. piperidine () or dibutylamino () affect basicity and hydrogen-bonding capacity, critical for target engagement.

Functional Group Comparisons: Urea vs. Related Moieties

Urea Derivatives :

- Monuron (N’-(4-Chlorophenyl)-N,N-dimethylurea) : A herbicide inhibiting photosynthesis. Highlights the role of urea in disrupting plant biochemical pathways .

- Metobromuron (N’-(4-Bromophenyl)-N-methoxy-N-methylurea) : Demonstrates substituent-dependent selectivity; bromine enhances bioactivity compared to chlorine .

Target Compound :

- The urea linkage in the target compound may confer similar enzyme-inhibitory properties, but the benzofuran core and dimethylaminopropoxy group likely redirect activity toward mammalian targets (e.g., kinases or GPCRs).

Physicochemical and Spectroscopic Properties

Data Table :

Notes :

- Hydrate Formation: The target compound’s hydrate form improves solubility, a feature absent in non-hydrated analogs like monuron .

- Spectroscopy : HR-MS and ¹³C NMR data (e.g., ) are critical for confirming structural purity in complex benzofurans .

Biological Activity

N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N'-methylurea hydrate, identified by its CAS number 102433-24-9, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a complex structure that includes a benzofuran moiety and a dimethylamino group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 347.43 g/mol |

| CAS Number | 102433-24-9 |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Neurotransmitter Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving GABA and dopamine receptors.

- Anticancer Properties : Preliminary studies indicate that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Effects : Some studies have reported that similar compounds can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating various benzofuran derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxicity against A431 human epidermoid cancer cells. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analyses .

- Neuroprotective Effects : In a model of neurodegeneration, compounds structurally related to this benzofuran derivative demonstrated protective effects against oxidative stress-induced neuronal death. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Studies : Research on related compounds has shown their ability to inhibit pro-inflammatory cytokines in cellular models, indicating a possible application in treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.